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Compound of Interest

7-bromo-N-methylquinoxalin-2-
Compound Name: )
amine

cat. No.: B12106989

CAS Number: 1345444-92-9

This technical guide provides a comprehensive overview of 7-bromo-N-methylquinoxalin-2-
amine, a heterocyclic compound of interest to researchers and professionals in drug
development. This document details its chemical identity, a proposed synthetic route, and
potential therapeutic applications based on the known activities of the broader quinoxaline
class of compounds.

Chemical Data Summary

Property Value Source
CAS Number 1345444-92-9 BLD Pharm[1]
Molecular Formula C10H9BrN2 PubChemLite[2]
Molecular Weight 239.10 g/mol PubChemLite[2]
] CNC1=NC2=CC=C(C=C2N=C _
Canonical SMILES PubChemLite[2]
1)Br
QEAYLYXHQWVAOF- _
InChl Key PubChemLite[2]
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While a specific published protocol for the direct synthesis of 7-bromo-N-methylquinoxalin-2-
amine is not readily available in the reviewed literature, a plausible and efficient multi-step
synthetic pathway can be proposed. This proposed synthesis is adapted from established
methodologies for structurally similar quinoxaline derivatives, particularly the multi-gram
preparation of 7-nitroquinoxalin-2-amine. The synthesis commences from the readily available
4-bromo-1,2-phenylenediamine.

Experimental Protocol: Proposed Synthesis of 7-bromo-
N-methylquinoxalin-2-amine

Step 1: Synthesis of 7-bromoquinoxalin-2(1H)-one

e To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as
ethanol, add glyoxylic acid (1.1 equivalents).

« Stir the reaction mixture at room temperature for 1-2 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, the precipitated product, 7-bromoquinoxalin-2(1H)-one, is collected by
filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to 7-bromo-2-chloroquinoxaline

Suspend the 7-bromoquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCIs)
(excess, e.g., 5-10 equivalents).

¢ Add a catalytic amount of dimethylformamide (DMF).
o Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
» After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

» Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product
with an organic solvent (e.g., dichloromethane or ethyl acetate).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 7-bromo-2-chloroquinoxaline.

Step 3: Amination to 7-bromo-N-methylquinoxalin-2-amine

o Dissolve 7-bromo-2-chloroquinoxaline (1 equivalent) in a polar solvent like ethanol or
isopropanol.

e Add an excess of methylamine (solution in a suitable solvent, e.g., THF or ethanol) (2-3
equivalents).

e The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) to
increase the reaction rate.

e Monitor the reaction by TLC.
e Upon completion, remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 7-bromo-N-
methylquinoxalin-2-amine.

Proposed Synthesis Workflow

Glyoxylic Acid, POCI3, Methylamine,
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Proposed synthetic pathway for 7-bromo-N-methylquinoxalin-2-amine.

Potential Biological Activities and Applications
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Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad
spectrum of biological activities. While specific quantitative data for 7-bromo-N-
methylquinoxalin-2-amine is not extensively documented in publicly available literature, the
known activities of structurally related compounds suggest potential applications in several
therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of
quinoxaline derivatives. The introduction of a halogen atom, such as bromine, into the
quinoxaline scaffold has been shown to modulate this activity. For instance, various bromo-
substituted quinoxalines have been synthesized and evaluated for their efficacy against a
range of bacterial and fungal strains.[3] The mechanism of action for some quinoxaline-based
antimicrobials is believed to involve the inhibition of bacterial DNA synthesis or the generation
of reactive oxygen species.[4]

Antitumor Activity

The quinoxaline core is a prominent scaffold in the design of anticancer agents.[5][6][7][8]
Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines,
including those of lung, breast, and colon cancer.[6][9] The proposed mechanisms of antitumor
activity are diverse and include the inhibition of topoisomerase I, induction of apoptosis, and
modulation of key signaling pathways involved in cell proliferation and survival.[10] The bromo-
substitution on the quinoxaline ring can significantly influence the anticancer potency and
selectivity.[11]

Potential Sighaling Pathway Involvement

Given the established role of quinoxaline derivatives as anticancer agents, a plausible
mechanism of action could involve the modulation of critical signaling pathways that regulate
cell growth, proliferation, and apoptosis. One such pathway is the MAPK/ERK pathway, which
is frequently dysregulated in cancer.
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Hypothetical inhibition of the MAPK/ERK pathway by a quinoxaline derivative.
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This diagram illustrates a potential mechanism where a quinoxaline compound could inhibit key
kinases such as RAF or MEK within the MAPK/ERK signaling cascade, thereby blocking
downstream signals that promote cell proliferation and survival. This is a generalized
representation, and the specific molecular targets of 7-bromo-N-methylquinoxalin-2-amine
would require dedicated experimental investigation.

Conclusion

7-bromo-N-methylquinoxalin-2-amine represents a promising scaffold for further
investigation in the fields of medicinal chemistry and drug discovery. Based on the established
biological profile of the quinoxaline class of compounds, it holds potential for development as
an antimicrobial or antitumor agent. The proposed synthetic route offers a practical approach
for its preparation, enabling further studies to elucidate its specific biological activities,
mechanism of action, and therapeutic potential. Future research should focus on the synthesis
and in vitro/in vivo evaluation of this compound to ascertain its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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